![molecular formula C8H12F3NO3 B15309028 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxa-5-azabicyclo[221]heptane, trifluoroacetic acid is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid can be compared with other similar compounds, such as:
- Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
- 2-Oxa-5-azabicyclo[2.2.1]heptane
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane, trifluoroacetic acid lies in its trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12F3NO3 |
---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-6-2-5(3-8-6)7-4-6;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
SKJRQKRPHUHXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CO1)NC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.